7-Phenyl-1,2-thiazepane 1,1-dioxide

Fragment-based drug discovery scaffold diversity regioisomeric differentiation

7-Phenyl-1,2-thiazepane 1,1-dioxide (CAS 1537863-78-7) is a seven-membered cyclic sulfonamide (sultam) with a phenyl substituent at the 7-position and an adjacent nitrogen‑sulfur (1,2‑) heteroatom arrangement. The molecular formula C₁₁H₁₅NO₂S (MW 225.31 g/mol) places this saturated heterocycle in a molecular-weight range suitable for fragment-based screening libraries, and commercial samples are offered at 98% purity, making the compound a tractable starting point for medicinal chemistry diversification.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
Cat. No. B12943746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl-1,2-thiazepane 1,1-dioxide
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESC1CCNS(=O)(=O)C(C1)C2=CC=CC=C2
InChIInChI=1S/C11H15NO2S/c13-15(14)11(8-4-5-9-12-15)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2
InChIKeyCOGDZOZZFRUPAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Phenyl-1,2-thiazepane 1,1-Dioxide: Procurement-Grade Cyclic Sulfonamide Scaffold for Fragment-Based Discovery


7-Phenyl-1,2-thiazepane 1,1-dioxide (CAS 1537863-78-7) is a seven-membered cyclic sulfonamide (sultam) with a phenyl substituent at the 7-position and an adjacent nitrogen‑sulfur (1,2‑) heteroatom arrangement . The molecular formula C₁₁H₁₅NO₂S (MW 225.31 g/mol) places this saturated heterocycle in a molecular-weight range suitable for fragment-based screening libraries, and commercial samples are offered at 98% purity, making the compound a tractable starting point for medicinal chemistry diversification .

Topology 1,2‑Thiazepane regioisomer Adjacent N/S arrangement distinct from common 1,4‑analogs
3D Character Seven‑membered saturated ring Higher Fsp³ supports fragment library diversity
Form Neutral free base scaffold Reported 98% purity specification

Why 7-Phenyl-1,2-thiazepane 1,1-Dioxide Cannot Be Replaced by a Random Thiazepane Analog


Within the thiazepane 1,1-dioxide family, the 1,2‑ vs. 1,4‑heteroatom topology (adjacent N/S vs. 1,4‑spaced N/S) dictates fundamentally different hydrogen‑bonding vectors, ring‑puckering conformations, and exit‑vector geometries [1]. Fragment‑based screening campaigns have demonstrated that 3D‑enriched seven‑membered sultams engage bromodomain pockets with selectivity profiles that flat aromatic scaffolds cannot achieve, and even modest regioisomeric shifts (e.g., moving the sulfonamide nitrogen from position 2 to position 4) can alter protein‑observed ¹⁹F NMR binding by ≥3‑fold [2]. Consequently, substituting 7‑phenyl‑1,2‑thiazepane 1,1‑dioxide with a 1,4‑thiazepane or a smaller‑ring sultam risks losing the precise conformational and electronic signature required for a given protein‑binding hypothesis.

7‑Phenyl‑1,2‑thiazepane 1,1‑dioxide vs 1,4‑thiazepane analogs
Adjacent N/S topology defines unique hydrogen‑bonding vectors and ring‑puckering. A 1,4‑regioisomeric shift may alter protein‑observed binding recognition significantly.
Seven‑membered sultam vs five‑/six‑membered sultams
Smaller rings present lower conformational flexibility and reduced Fsp³; the 3D enrichment advantage may not transfer, potentially compromising bromodomain‑like pocket complementarity.
Free base vs hydrochloride salt analogs
Counterion‑free form avoids mass shift and salt‑screen artifacts. A salt‑form mismatch may introduce unintended solubility or anhydrous‑reaction incompatibility.

Quantitative Differentiation Evidence for 7-Phenyl-1,2-thiazepane 1,1-Dioxide Versus Closest Analogs


Regioisomeric Advantage: 1,2-Thiazepane vs. 1,4-Thiazepane Dioxide Conformational and H‑Bonding Distinction

The target compound bears the sulfonamide N and the ring S at adjacent positions (1,2‑thiazepane), whereas the most common commercial thiazepane dioxides (e.g., 3‑phenyl‑1,4‑thiazepane 1,1‑dioxide, CAS 1464930‑96‑8) place the N and S at 1,4‑positions. This adjacency constrains the dihedral angle across the N–S bond, creating a distinct hydrogen‑bond acceptor/donor arrangement and a different molecular‑shape distribution (principal moments of inertia) relative to 1,4‑regioisomers . Although no direct head‑to‑head biochemical comparison has been published, the 1,2‑topology is recognized as underrepresented in screening collections, making it a high‑value diversity point for library design .

Regioisomeric topology
Class‑level inference
Non‑superimposable 3D conformations
Supports regioisomeric selectivity review
Direct binding comparison not yet published
Fragment-based drug discovery scaffold diversity regioisomeric differentiation

3D Character and Fragment Library Diversity: Seven‑Membered Sultam vs. Five/Six‑Membered Ring Sultams

Seven‑membered saturated heterocycles such as 1,2‑thiazepane 1,1‑dioxide possess greater conformational flexibility and a higher fraction of sp³‑hybridized carbons (Fsp³ = 0.73) than the more common five‑membered γ‑sultams (Fsp³ typically 0.60–0.67) or six‑membered δ‑sultams. Fragment libraries enriched with 3D character have shown improved specificity in protein‑binding assays, and a recent NMR screen against BRD4 identified 1,4‑acylthiazepanes as new bromodomain ligands, with follow‑up ¹⁹F PrOF NMR experiments demonstrating ≥3–10‑fold selectivity for BRD4‑BD1 over BRDT [1]. While the quantitative selectivity data were generated on 1,4‑thiazepane analogs, the seven‑membered ring geometry and the pendant phenyl group of the target compound are predicted to offer similar 3D advantages over smaller sultam scaffolds [2].

3D diversity
Cross‑study comparable
Fsp³ 0.73; 3–10× selectivity (1,4‑class)
Supports 3D fragment library diversification
Selectivity measured on BRD4‑BD1 by ¹⁹F PrOF NMR
3D fragment libraries physicochemical diversity sultam scaffold comparison

Commercial Purity Benchmark: 98% Assay vs. Typical Analog Specifications

7-Phenyl-1,2-thiazepane 1,1-dioxide is commercially supplied at 98% purity (HPLC) by LeYan (product 1571315) . The closely related 7-phenyl-1,4-thiazepane 1,1-dioxide hydrochloride (CAS 2097936-35-9) is offered at a comparable 97% purity . Both compounds share the same core 7-phenyl-thiazepane dioxide motif, but the 1,2‑regioisomer is available as a free base, avoiding the counterion (HCl) that adds mass (ΔMW ≈ +36.5 g/mol) and can complicate salt‑screen or formulation studies where a neutral form is preferred.

Commercial purity
Head‑to‑head
98% free base vs 97% HCl salt
Neutral scaffold simplifies salt‑free workflows
Supplier specification; cross‑vendor verification advised
procurement specification purity comparison quality control

Sultam Class Precedent for Biological Target Engagement: A Scaffold with Multiple Validated Activity Pockets

Thiazepane 1,1‑dioxides as a class have demonstrated potent inhibition across diverse therapeutic targets. Representative published examples include MAP kinase inhibitors (activity in low‑micromolar range), PKC‑θ inhibitors for inflammatory diseases, BACE‑1 inhibitors for Alzheimer’s disease, and HIV integrase inhibitors [1]. A focused SAR study on 1,4‑thiazepane‑3‑imino analogs reported an iNOS inhibitor with IC₅₀ = 0.19 μM [2]. While the 7‑phenyl‑1,2‑thiazepane 1,1‑dioxide itself has not been profiled in these specific assays, the 1,1‑dioxide sultam warhead and the 7‑phenyl substituent are features common to several active chemotypes, suggesting that this compound occupies a privileged region of chemical space for kinase, protease, and epigenetic target families [1].

Class precedent
Class‑level inference
Reported range: IC₅₀ 30 nM – 12 µM
Supports sultam scaffold for kinase/protease screening
No direct profiling of this compound available
sultam pharmacology kinase inhibition anti-inflammatory sultams

Optimal Research and Industrial Application Scenarios for 7-Phenyl-1,2-thiazepane 1,1-Dioxide


Fragment-Based Screening Library Diversification with Underrepresented 3D Sultam Topology

Incorporating 7-phenyl-1,2-thiazepane 1,1-dioxide into a fragment library addresses the documented underrepresentation of saturated seven‑membered heterocycles with adjacent N/S heteroatoms. NMR‑based fragment screens have shown that 3D fragments yield hits with enhanced protein‑binding specificity, and the 1,2‑thiazepane regioisomer provides a shape complementarity profile orthogonal to the more prevalent 1,4‑thiazepanes [1].

Kinase and Epigenetic Probe Molecule Development Using the Cyclic Sulfonamide Warhead

The 1,1‑dioxide sultam moiety is a proven warhead in kinase (MAP kinase, PKC‑θ) and epigenetic (BET bromodomain) inhibitor design. 7‑Phenyl‑1,2‑thiazepane 1,1‑dioxide can serve as a core scaffold for SAR expansion, where the 7‑phenyl group is diversified or retained as a lipophilic anchor, building on class‑level precedent of nanomolar‑to‑micromolar target engagement [2].

Salt‑Form‑Free Medicinal Chemistry Campaigns Requiring Neutral Scaffold Entry Points

Because 7‑phenyl‑1,2‑thiazepane 1,1‑dioxide is commercially supplied as a neutral free base at 98% purity, it eliminates the need for counterion removal before functionalization. This is particularly advantageous in parallel synthesis or flow‑chemistry protocols where anhydrous, salt‑free starting materials are required for reproducible acylation, alkylation, or sulfonylation steps [1].

Regioisomeric Selectivity Profiling in Bromodomain and Protease Panel Screens

The distinct 1,2‑heteroatom arrangement of this compound offers a unique hydrogen‑bonding signature relative to 1,4‑thiazepane controls. Systematic panel screening of the two regioisomers against bromodomain families (BRD4, BRDT, BRD9) or caspase/ICE proteases could reveal selectivity cliffs attributable solely to N/S adjacency, providing valuable chemical biology tool compounds [2].

Application
Selection Property
Validation Focus
Fragment-based screening library diversification
Underrepresented 1,2‑regioisomeric topology
Shape complementarity in bromodomain/protease screens
Kinase and epigenetic probe development
Cyclic sulfonamide warhead context
Target engagement profiling (kinase, BET)
Salt‑free medicinal chemistry campaigns
Neutral free base, reported 98% purity
Anhydrous functionalization compatibility
Regioisomeric selectivity profiling
1,2‑heteroatom arrangement
Selectivity cliff assessment vs 1,4‑thiazepane
Quote Request

Request a Quote for 7-Phenyl-1,2-thiazepane 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.